molecular formula C9H8BrNOS B12882622 2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole

2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole

Cat. No.: B12882622
M. Wt: 258.14 g/mol
InChI Key: YBBOZCKFEBCQBK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with bromomethyl and methylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a suitable aldehyde, followed by bromination and methylthiolation . The reaction conditions often require the use of catalysts such as samarium triflate under mild conditions in an aqueous medium .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of reusable acid catalysts and environmentally friendly solvents is often preferred to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can further participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromomethylbenzoxazole
  • 2-Methylthiobenzoxazole
  • 2-Bromomethyl-1,3-benzoxazole

Uniqueness

2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole is unique due to the presence of both bromomethyl and methylthio substituents, which provide distinct reactivity patterns compared to similar compounds. This dual functionality allows for a wider range of chemical transformations and applications .

Properties

Molecular Formula

C9H8BrNOS

Molecular Weight

258.14 g/mol

IUPAC Name

2-(bromomethyl)-6-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNOS/c1-13-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3

InChI Key

YBBOZCKFEBCQBK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(O2)CBr

Origin of Product

United States

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